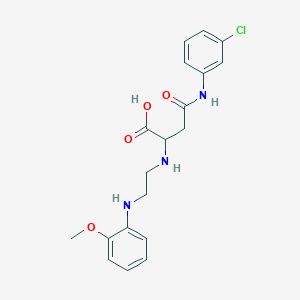
4-((3-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H22ClN3O4 and its molecular weight is 391.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((3-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into key functional groups:
- Chlorophenyl group : This moiety may enhance lipophilicity and biological activity.
- Methoxyphenyl group : This addition could influence receptor interactions and metabolic stability.
- Amino acids : The presence of amino groups suggests potential interactions with various biological targets.
Pharmacological Properties
- Antitumor Activity : Preliminary studies indicate that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit cell growth in HeLa and A549 cell lines, with IC50 values in the low micromolar range (10-20 µM) .
- Tubulin Polymerization Inhibition : The compound has demonstrated the ability to inhibit tubulin polymerization, a critical mechanism for disrupting cancer cell division. Comparative studies have shown that it is more potent than standard chemotherapeutics like combretastatin A-4 .
- Mechanism of Action : The proposed mechanism involves binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through mitochondrial pathways. This suggests a dual action of both cytostatic and cytotoxic effects .
Case Studies
- In Vivo Studies : In zebrafish embryo models, the compound significantly inhibited tumor growth, further supporting its antitumor potential. The observed effects were attributed to its ability to disrupt microtubule dynamics .
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that while the compound is effective against cancer cells, it exhibits minimal toxicity towards normal cells, indicating a favorable therapeutic index .
Data Tables
| Property | Value/Description |
|---|---|
| Chemical Formula | C17H20ClN3O3 |
| Molecular Weight | 347.81 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| IC50 (HeLa Cell Line) | 15 µM |
| IC50 (A549 Cell Line) | 18 µM |
| Mechanism of Action | Tubulin polymerization inhibition |
Research Findings
Recent research has focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced activity. Modifications to the chlorophenyl and methoxyphenyl groups have been shown to affect potency and selectivity towards different cancer types .
Additionally, docking studies suggest that the compound binds effectively to the colchicine site on tubulin, providing insights into its mechanism of action at a molecular level .
科学研究应用
Medicinal Chemistry
1. Anticancer Activity
The compound has been investigated for its anticancer properties, particularly as a histone deacetylase inhibitor (HDACI). Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including HeLa cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
2. Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is linked to its ability to inhibit HDACs, which play a crucial role in regulating gene expression. By modifying histones, HDAC inhibitors can reactivate silenced tumor suppressor genes, leading to cancer cell apoptosis .
Case Studies
1. Synthesis and Evaluation
A series of derivatives based on the core structure of 4-((3-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid were synthesized and evaluated for their biological activity. One study reported that certain analogs showed enhanced potency against cancer cells due to structural modifications that improved binding affinity to target proteins involved in cancer progression .
2. Inhibition of Monocarboxylate Transporters
This compound has also been explored as a potential inhibitor of monocarboxylate transporters (MCTs), which are implicated in cancer metabolism. Inhibiting MCTs can disrupt the metabolic processes of cancer cells, thereby reducing their proliferation. The compound's efficacy as an MCT inhibitor suggests its potential use in combination therapies aimed at enhancing the effectiveness of existing anticancer drugs .
Data Tables
| Compound Derivative | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4a | HeLa | 0.69 | HDAC Inhibition |
| 4b | MDA-MB-231 | 1.5 | MCT Inhibition |
| 4c | A549 | 0.85 | HDAC Inhibition |
| 4d | HT-29 | 1.2 | MCT Inhibition |
属性
IUPAC Name |
4-(3-chloroanilino)-2-[2-(2-methoxyanilino)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-27-17-8-3-2-7-15(17)21-9-10-22-16(19(25)26)12-18(24)23-14-6-4-5-13(20)11-14/h2-8,11,16,21-22H,9-10,12H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRQDSAUZUZCAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCNC(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














